3-(4-Decyloxyphenyl)-4-prop-2-enyl-1,2,4-triazoline-5-thione
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Overview
Description
4-Allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the class of 1,2,4-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of allyl isothiocyanate with 4-(decyloxy)phenylhydrazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal, antibacterial, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its pharmacological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-phenyl-1,2,4-triazole-3-thione
- 4-Allyl-5-(4-methoxyphenyl)-1,2,4-triazole-3-thione
- 4-Allyl-5-(4-ethoxyphenyl)-1,2,4-triazole-3-thione
Properties
Molecular Formula |
C21H31N3OS |
---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
3-(4-decoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H31N3OS/c1-3-5-6-7-8-9-10-11-17-25-19-14-12-18(13-15-19)20-22-23-21(26)24(20)16-4-2/h4,12-15H,2-3,5-11,16-17H2,1H3,(H,23,26) |
InChI Key |
JEWLDXQRJDIVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |
Origin of Product |
United States |
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